molecular formula C9H16O3 B2504111 Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate CAS No. 26027-93-0

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Cat. No.: B2504111
CAS No.: 26027-93-0
M. Wt: 172.224
InChI Key: QCCZUZKJPLGYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group and two methyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products

    Oxidation: Methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate

    Reduction: Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol

    Substitution: Methyl 2-(3-chloro-2,2-dimethylcyclobutyl)acetate

Scientific Research Applications

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetate
  • Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate
  • Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetate

Uniqueness

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane and cyclopentane analogs.

Properties

IUPAC Name

methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCZUZKJPLGYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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